Molecular Weight and Fluorine Content Differentiation
The target compound (C14H11F4NO, MW 285.24) contains four fluorine atoms (one aromatic F plus three from CF3), whereas the mono-fluoro analog 1-(4-fluorophenyl)-4-oxocyclohexanecarbonitrile (CAS 56326-98-8, C13H12FNO) has a molecular weight of 217.24 g/mol with only one fluorine atom, and the mono-trifluoromethyl analog 4-oxo-1-(3-(trifluoromethyl)phenyl)cyclohexanecarbonitrile (CAS 1956334-70-5, C14H12F3NO) has a molecular weight of 267.25 g/mol with three fluorine atoms . The higher fluorine count and molecular weight of the target compound are consistent with increased lipophilicity and enhanced metabolic stability, as each additional fluorine contributes to reduced CYP450-mediated oxidation, though quantitative LogP and intrinsic clearance data for these specific compounds are not publicly available [1].
Comparator A: 217.24 g/mol (1F)
Comparator B: 267.25 g/mol (3F)
| Evidence Dimension | Molecular weight and total fluorine atom count |
|---|---|
| Target Compound Data | MW = 285.24 g/mol; 4 fluorine atoms (C14H11F4NO) |
| Comparator Or Baseline | Comparator A (CAS 56326-98-8): MW = 217.24 g/mol; 1 fluorine atom (C13H12FNO). Comparator B (CAS 1956334-70-5): MW = 267.25 g/mol; 3 fluorine atoms (C14H12F3NO) |
| Quantified Difference | ΔMW vs. Comparator A = +68.00 g/mol (+31.3%); ΔMW vs. Comparator B = +17.99 g/mol (+6.7%). Fluorine count: 4 vs. 1 (A) and 4 vs. 3 (B) |
| Conditions | Molecular formula and MW from ChemSrc, ChemicalBook, and AKSci vendor datasheets |
Why This Matters
For procurement decisions in medicinal chemistry programs, the higher fluorine content directly affects LogP and metabolic stability without requiring additional synthetic steps to introduce fluorine atoms later.
- [1] Barata-Vallejo, S.; Postigo, A. Review: impact of fluoroalkyl groups on physical and biological properties. (Class-level inference for metabolic stability). View Source
